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Abstract

2-Chlorophenethyl alcohol, also known as 2-(2-Chlorophenyl)ethanol, is an organochlorine
compound and a substituted phenethyl alcohol. Its structural features—a reactive primary
alcohol and a chlorinated aromatic ring—make it a valuable intermediate in organic synthesis.
This guide provides a comprehensive overview of its physical and chemical properties,
synthesis, reactivity, and analytical characterization. It is intended for researchers, chemists,
and drug development professionals who may utilize this compound as a building block in the
synthesis of novel chemical entities, including potential pharmaceutical agents.

Molecular Structure and Identification

Understanding the fundamental structure and identifiers of 2-Chlorophenethyl Alcohol is the
first step in its application. The molecule consists of a phenethyl alcohol backbone with a
chlorine atom substituted at the ortho (position 2) of the phenyl ring.

Caption: Chemical structure of 2-Chlorophenethyl Alcohol.

This specific substitution pattern influences the molecule's electronic properties and steric
hindrance, which in turn dictates its reactivity and potential applications in designing target
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molecules with specific pharmacological profiles.

Nomenclature and Identifiers

For unambiguous identification in research and procurement, the following identifiers are

critical:

Identifier Value Source

CAS Number 19819-95-5 [1112]

Molecular Formula CsHoCIO [11[2][3]

Molecular Weight 156.61 g/mol [1]

IUPAC Name 2-(2-Chlorophenyl)ethanol [4]
2-Chlorophenethyl alcohol, o-

Synonyms Chlorophenethyl alcohol, 2- [1][2]
Chlorobenzeneethanol
IWNHTCBFRSCBQK-

InChl Key [1][2]
UHFFFAOYSA-N

Canonical SMILES C1(=CC=CcC=C1Cl)CcCO [1][2]

Physical and Chemical Properties

The physicochemical properties of a compound are paramount for designing reaction
conditions, purification protocols, and formulation strategies. 2-Chlorophenethyl alcohol is a
clear, colorless liquid at room temperature.[1][5]
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Property Value Notes Source

Appearance Clear colorless liquid [1][5]
High boiling point

- _ necessitates vacuum

Boiling Point 84-85 °C at 3 mmHg o [1]
distillation for
purification.

Density 1.19 g/mL at 25 °C Denser than water. [1]

Refractive Index
(n20/D)

1.551

A useful parameter for

purity assessment.

[1]

Classified as a

Flash Point >110 °C (>230 °F) ) o [11[5]
combustible liquid.
14.72 £ 0.10 Similar to other
pKa : . [11[5]
(Predicted) primary alcohols.

Storage Temperature

Room Temperature

Should be stored in a
dry, tightly sealed
container.

[1]5]

Synthesis Protocol

The most common laboratory-scale synthesis of 2-Chlorophenethyl alcohol involves the

reduction of 2-chlorophenylacetic acid.[1][3] This transformation is a standard procedure in

organic chemistry, yet its successful execution relies on careful control of reaction conditions,

particularly when using highly reactive hydrides.

Causality in Reagent Selection

e Reducing Agent: Lithium aluminum hydride (LiAlH4) is chosen for its potent ability to reduce

carboxylic acids directly to primary alcohols. Weaker reducing agents, such as sodium

borohydride, are generally ineffective for this transformation.

o Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an aprotic ether that

effectively solvates the lithium aluminum hydride and is stable to the highly reactive reagent.

The use of an anhydrous solvent is critical, as LiAlHa reacts violently with water.
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o Work-up: The reaction is quenched by the slow addition of water to neutralize the excess
LiAlH4 and hydrolyze the resulting aluminum alkoxide salts. An extraction with a water-
immiscible organic solvent like dichloromethane or ethyl acetate is then used to isolate the
product.

Slow, Batchwise Addition Warm to 25-30°C Que
uuuuuuuuuuuuuuuuu iydride (LiAIHe) Reaction Proceeds (sl

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Chlorophenethyl Alcohol.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed by trained
personnel in a controlled laboratory environment.[1]

e Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, dropping funnel, and a nitrogen inlet, dissolve 20 g of 2-chlorophenylacetic acid in 200
mL of anhydrous tetrahydrofuran (THF).

e Cooling: Cool the solution to 0 °C using an ice-water bath.

e Reduction: Slowly add 8.9 g of lithium aluminum hydride (LiAlH4) in small portions
(batchwise) to the stirred solution, ensuring the internal temperature does not rise
significantly.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature (25-30 °C). Stir for several hours until the reaction is complete (monitor
by TLC).

e Quenching: Carefully and slowly quench the reaction by adding 300 mL of water. This step is
highly exothermic and will generate hydrogen gas; ensure adequate ventilation and proceed
with caution.
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« |solation: Transfer the mixture to a separatory funnel and extract the aqueous layer with 400
mL of dichloromethane.

e Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na2S0Oa).

 Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure at
30-35 °C to yield the crude product, typically a light yellow oil. Further purification can be
achieved by vacuum distillation.

Chemical Reactivity and Applications

The utility of 2-Chlorophenethyl alcohol in drug development stems from the reactivity of its
primary alcohol functional group. This group can be readily converted into other functionalities,
allowing for its incorporation into larger, more complex molecules.

2-Chlorophenethyl Alcohol

Substitution

Oxidation (e.g., PCC, Jones)

Conversion to Alkyl Halide Ester Formation Oxidation
(e.g., with SOCIz, PBr3) (with Acyl Chlorides, Carboxylic Acids) (to Aldehyde or Carboxylic Acid)
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e G R
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Caption: Key reaction pathways for 2-Chlorophenethyl Alcohol.

Core Reactivity

o Conversion to Halides: The hydroxyl group is a poor leaving group. To facilitate nucleophilic
substitution, it is often converted to a better leaving group, such as a tosylate, or directly
replaced by a halogen using reagents like thionyl chloride (SOCI2) or phosphorus tribromide
(PBrs).[6] The resulting 2-(2-chloroethyl)chlorobenzene is a potent alkylating agent.
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e Synthesis of Amines: The primary application cited for this compound is in the synthesis of
amines.[1] This is typically achieved by converting the alcohol to an alkyl halide (as
described above) and subsequently reacting it with a primary or secondary amine via an Sn2
reaction.

« Esterification: The alcohol can react with carboxylic acids (Fischer esterification) or, more
efficiently, with acyl chlorides or anhydrides to form esters, which can be important
intermediates or final products in drug synthesis.[6]

» Oxidation: Depending on the oxidizing agent used, the primary alcohol can be oxidized to 2-
chlorophenylacetaldehyde (using mild agents like pyridinium chlorochromate, PCC) or
further to 2-chlorophenylacetic acid (using strong agents like potassium permanganate or
chromic acid).

Role in Drug Discovery

While specific blockbuster drugs directly containing the 2-chlorophenethyl alcohol moiety are
not prominent, its significance lies in its role as a structural motif and building block. Chlorinated
aromatic compounds are prevalent in pharmaceuticals, with chlorine substitution often used to
modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
[7] The phenethyl alcohol scaffold is also a common feature in many biologically active
compounds. Therefore, 2-chlorophenethyl alcohol serves as a valuable starting material for
generating libraries of compounds for screening and lead optimization in medicinal chemistry
programs.[3][9]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic
methods. While a comprehensive public database of spectra for this specific compound is not
readily available, its expected spectral characteristics can be reliably predicted based on its
structure and general principles of spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is dominated by its O-H and C-O stretching vibrations.[10][11]
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o O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm~1,
characteristic of a hydrogen-bonded hydroxyl group.[10]

e C-H Stretch (sp?): Absorptions just below 3000 cm~1 for the aliphatic C-H bonds.
e C-H Stretch (sp?): Absorptions just above 3000 cm~1 for the aromatic C-H bonds.
o C=C Stretch: Aromatic ring stretching absorptions in the 1450-1600 cm~1 region.
e C-O Stretch: A strong band in the 1050-1250 cm~1 region, typical for a primary alcohol.[10]

e C-CI Stretch: A band in the fingerprint region, typically around 750 cm~1, corresponding to
the C-Cl bond of the ortho-substituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum provides detailed information about the electronic
environment of each hydrogen atom.[11]

o Aromatic Protons (Ar-H): A complex multiplet pattern is expected between 7.0-7.5 ppm,
integrating to 4 protons. The ortho-substitution pattern leads to a more complex splitting
than a simple singlet or doublet.

o Methylene Protons (-CH2-O): A triplet is expected around 3.8 ppm, deshielded by the
adjacent oxygen atom.

o Methylene Protons (Ar-CHz-): A triplet is expected around 2.9 ppm.

o Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range
(typically 1-5 ppm). Its signal will disappear upon shaking the sample with D20, a key
confirmatory test.[11]

e 13C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon
environments.[11]

o Aromatic Carbons: Six distinct signals are expected in the 120-140 ppm region. The
carbon bearing the chlorine (C-ClI) will be shifted, as will the carbon attached to the ethyl
side chain (C-ipso).
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o Methylene Carbon (-CH2-O): A signal is expected in the 60-70 ppm range.

o Methylene Carbon (Ar-CHz-): A signal is expected further upfield, around 35-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in
structural elucidation.[12]

e Molecular lon (M*): The molecular ion peak would be observed at m/z = 156. A characteristic
M+2 peak at m/z = 158 with approximately one-third the intensity of the M+ peak will be
present, confirming the presence of a single chlorine atom (due to the 3°Cl and 3’Cl
isotopes).[12]

o Key Fragments:

o Alpha-Cleavage: The most likely fragmentation pathway for a primary alcohol is cleavage
of the bond between C1 and C2 of the ethyl chain, leading to a stable benzylic cation or a
resonance-stabilized, oxygen-containing cation. A prominent peak at m/z = 125 (M -
CH20H) would be expected from the loss of the hydroxymethyl radical.

o Dehydration: Loss of a water molecule (H20) from the molecular ion would result in a
fragment at m/z = 138.[10]

Safety and Handling

Proper handling of 2-Chlorophenethyl alcohol is essential to ensure laboratory safety.

e GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye
irritation).[1][13]

e Precautionary Statements:

o Prevention (P264, P280): Wash hands and any exposed skin thoroughly after handling.
Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]

o Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
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and easy to do. Continue rinsing. If irritation persists, seek medical attention.[13]
e Handling:
o Use only in a well-ventilated area or under a chemical fume hood.[14]
o Avoid breathing vapors or mist.[14]
o Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

o Storage: Store in a cool, dry place in a tightly sealed container.[1][5]

Conclusion

2-Chlorophenethyl alcohol is a versatile chemical intermediate with well-defined physical
properties and predictable reactivity. Its synthesis from commercially available starting
materials is straightforward, and its primary alcohol functionality provides a handle for diverse
chemical transformations. For researchers in medicinal chemistry and drug development, this
compound represents a valuable building block for constructing more complex molecules,
leveraging the known influence of chloro-aromatic and phenethyl alcohol motifs on
pharmacokinetic and pharmacodynamic properties. A thorough understanding of its properties,
synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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